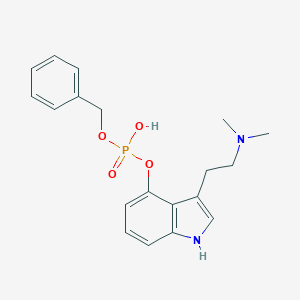

O-Benzyl Psilocybin

描述

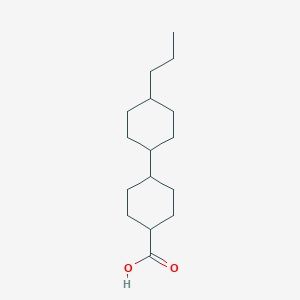

O-Benzyl Psilocybin is a compound with the molecular formula C19H23N2O4P . It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.

Synthesis Analysis

The synthesis of O-Benzyl Psilocybin involves various methods. The classic historical syntheses, more recent metallo-catalyzed couplings, and known biocatalytic methods are used to obtain these molecules . An improved, practical, and scalable five-step synthesis of Psilocybin has been reported .Molecular Structure Analysis

The molecular structure of O-Benzyl Psilocybin is complex, with a molecular weight of 374.4 g/mol . It has a topological polar surface area of 74.8 Ų .Chemical Reactions Analysis

The chemical reactions of O-Benzyl Psilocybin involve the modulation of the serotonergic system, primarily through agonism at the 5-HT2A receptors and downstream changes in gene expression . Other reactions include the rearrangement product completely characterized by 2D NMR analyses, HMBC, and NOESY correlations .Physical And Chemical Properties Analysis

O-Benzyl Psilocybin has a molecular weight of 374.4 g/mol, an XLogP3-AA of 0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 374.13954422 g/mol .科学研究应用

Therapeutic Potential in Mood and Anxiety Disorders

Research has explored the use of psilocybin for treating mood and anxiety disorders. Controlled trials have indicated that psilocybin may decrease symptoms of depression and anxiety, particularly in the context of cancer-related psychiatric distress. These effects have been observed for at least 6 months following a single acute administration, showing promising potential for therapeutic applications (Johnson & Griffiths, 2017).

Impact on Brain Function and Connectivity

Studies involving functional magnetic resonance imaging (fMRI) have shown that psilocybin induces time-dependent changes in global functional connectivity. These changes include reduced associative but increased sensory brain-wide connectivity, evolving from administration to peak effects. This provides insights into the neural mechanisms underlying the psychedelic state induced by psilocybin (Preller et al., 2020).

Use in Addiction Treatment

Psilocybin has shown promise in addiction treatment. Small, open-label pilot studies have reported successful outcomes for tobacco and alcohol addiction. This suggests that psilocybin could be a valuable tool in addressing various forms of substance dependence (Johnson & Griffiths, 2017).

Potential in Psychedelic-assisted Psychotherapy

The integration of psilocybin in psychotherapeutic settings is being explored. The ability of psilocybin to occasion mystical-type experiences similar to spontaneously occurring ones suggests its potential as a catalyst in psychotherapy, particularly in treating conditions like depression and anxiety in the context of life-threatening diseases (Griffiths et al., 2006).

Role in Neuroplasticity

Recent research indicates that psilocybin may facilitate neuroplasticity, an essential aspect of learning and memory. This highlights its potential use in treating neurodegenerative diseases and enhancing cognitive rehabilitation strategies (Shao et al., 2021).

安全和危害

未来方向

Future research directions for O-Benzyl Psilocybin based therapies include understanding their molecular and biological mechanisms, as these compounds are becoming widely used both in therapeutic and recreational contexts . The current evidence base for psilocybin as a clinical medicine, the general chemistry, and the proposed mechanism of its therapeutic effect are areas of focus .

属性

IUPAC Name |

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIYZRUCXEQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456399 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl Psilocybin | |

CAS RN |

1026609-93-7 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

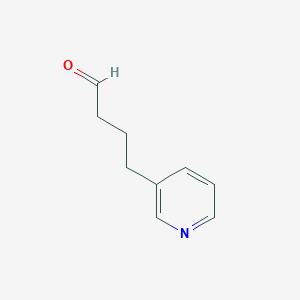

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)